1-(2,4-Dimethoxybenzyl)tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxybenzyl)tetrazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms. The presence of the 2,4-dimethoxybenzyl group attached to the tetrazole ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications .
Mode of Action
It’s known that tetrazoles can easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with few active metals and produce new compounds .
Biochemical Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses .
Pharmacokinetics
Tetrazoles are known to be stable over a wide ph range and resistant to various oxidizing and reducing agents .
Result of Action
Tetrazoles are known to form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen .
Action Environment
It’s known that tetrazoles are stable over a wide ph range and resistant to various oxidizing and reducing agents .
Biochemical Analysis
Biochemical Properties
1-(2,4-Dimethoxybenzyl)tetrazole, like other tetrazoles, can play a significant role in biochemical reactions. The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes
Molecular Mechanism
Tetrazoles are known to undergo reactions with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with few active metals and produce new compounds which are explosives to shocks . These properties could potentially influence its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Tetrazoles are known to be resistant to many biological metabolic degradation pathways , suggesting that this compound could potentially exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound could potentially be involved in similar metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Dimethoxybenzyl)tetrazole can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild heating conditions, resulting in the formation of the desired tetrazole compound .
Another method involves the use of 2,4-dimethoxybenzylamine as a starting material. This compound is reacted with triethyl orthoformate and sodium azide in the presence of a catalyst such as indium(III) chloride. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction parameters is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxybenzyl)tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the 2,4-dimethoxybenzyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: Tetrazoles are known to participate in [3+2] cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazoles, while cycloaddition reactions can produce complex heterocyclic structures.
Scientific Research Applications
1-(2,4-Dimethoxybenzyl)tetrazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Tetrazole derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethoxyphenyl)tetrazole
- 1-(2,4-Dimethoxybenzyl)-1H-tetrazole
- 1-(2,4-Dimethoxybenzyl)-2H-tetrazole
Uniqueness
1-(2,4-Dimethoxybenzyl)tetrazole is unique due to the presence of the 2,4-dimethoxybenzyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with specific functions.
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-15-9-4-3-8(10(5-9)16-2)6-14-7-11-12-13-14/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPICEMTGKGTNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C=NN=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.